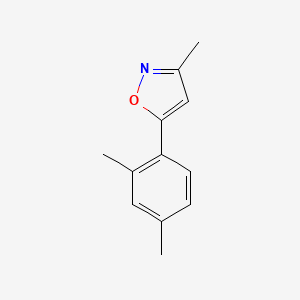
Methyl (S)-5-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (S)-5-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a tert-butyldimethylsilyl group. This compound is often used in organic synthesis due to its unique reactivity and stability, making it a valuable intermediate in the preparation of various pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-5-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate typically involves the protection of the hydroxyl group on the piperidine ring with a tert-butyldimethylsilyl group. This is followed by the esterification of the carboxyl group with methanol. The reaction conditions often include the use of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (S)-5-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can yield a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
Methyl (S)-5-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme mechanisms.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of fine chemicals and specialty materials
Mécanisme D'action
The mechanism of action of Methyl (S)-5-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldimethylsilyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective reactions to occur at other sites on the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (S)-5-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its stability and reactivity. The tert-butyldimethylsilyl group provides excellent protection for hydroxyl groups, making it a valuable tool in organic synthesis. Additionally, the compound’s ability to undergo a variety of chemical reactions makes it versatile for use in different research and industrial applications .
Propriétés
Formule moléculaire |
C13H25NO4Si |
|---|---|
Poids moléculaire |
287.43 g/mol |
Nom IUPAC |
methyl (5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO4Si/c1-13(2,3)19(5,6)18-10-7-8-11(15)14(9-10)12(16)17-4/h10H,7-9H2,1-6H3/t10-/m0/s1 |
Clé InChI |
XMDUPNQNYAHSLO-JTQLQIEISA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)O[C@H]1CCC(=O)N(C1)C(=O)OC |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1CCC(=O)N(C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


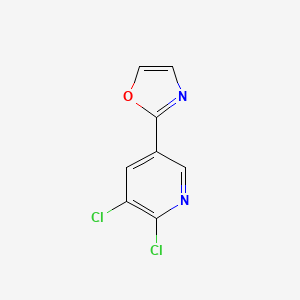
![1-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13660931.png)

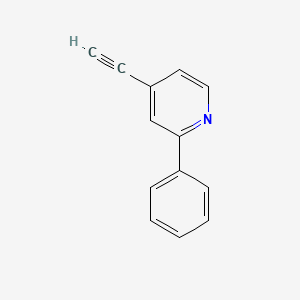
![3-Methyl-6-azabicyclo[3.1.1]heptane](/img/structure/B13660948.png)

![1-(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one](/img/structure/B13660953.png)
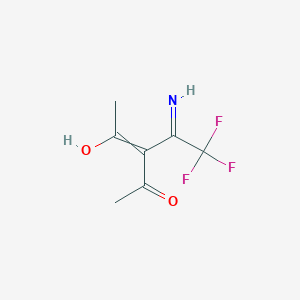

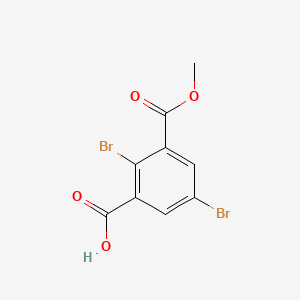
![(Ir[Me(Me)ppy]2(5,5'-dCF3bpy))PF6](/img/structure/B13660981.png)
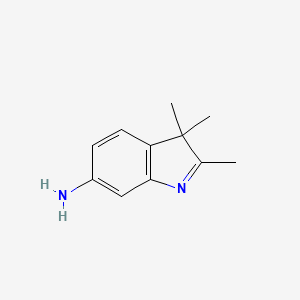
![2-Chloro-5-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13660985.png)
